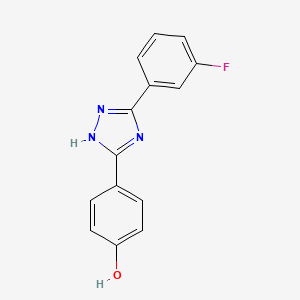

4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol

Description

4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 5 and a phenol moiety at position 2. This compound is structurally related to pharmacologically active triazoles, which are widely explored for antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula |

C14H10FN3O |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

4-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C14H10FN3O/c15-11-3-1-2-10(8-11)14-16-13(17-18-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,17,18) |

InChI Key |

KVQXMBXXPKBDSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

General Procedure for Triazole Ring Formation

The cyclocondensation of thiosemicarbazides with aldehydes or ketones is a classical approach. For 4-(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol, this method involves:

-

Synthesis of Thiosemicarbazide Intermediate : Reacting 3-fluorophenylacetic acid hydrazide with carbon disulfide in alkaline conditions (e.g., 10% NaOH) to form 5-(3-fluorophenyl)-1H-1,2,4-triazole-3-thiol.

-

Cyclization with Phenolic Aldehyde : Condensing the thiol intermediate with 4-hydroxybenzaldehyde under acidic conditions (e.g., glacial acetic acid) to yield the target compound.

Key Parameters :

Example Protocol (adapted from):

-

Dissolve 5-(3-fluorophenyl)-1H-1,2,4-triazole-3-thiol (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in ethanol.

-

Add 2 drops of glacial acetic acid and reflux for 8 hours.

-

Cool, filter, and recrystallize from ethanol to obtain pure product (yield: 68–72%).

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

Copper-Catalyzed Triazole Synthesis

The Huisgen reaction enables regioselective triazole formation. For this compound:

-

Azide Preparation : Convert 3-fluoroaniline to 3-fluorophenyl azide using tert-butyl nitrite and azidotrimethylsilane.

-

Alkyne Component : Use 4-ethynylphenol, synthesized via Sonogashira coupling or desilylation of 4-[(trimethylsilyl)ethynyl]phenol.

-

Cycloaddition : React azide and alkyne in the presence of CuSO₄·5H₂O and sodium ascorbate at 25–40°C.

Optimization Highlights :

Nucleophilic Substitution Reactions

Halogen Displacement Strategy

Patented methods leverage halogenated intermediates for efficient coupling:

-

Synthesis of 4-Chlorophenyltriazole : Chlorinate 4-(5-phenyl-1H-1,2,4-triazol-3-yl)phenol using N-chlorosuccinimide in DMF.

-

Fluorine Introduction : Perform Ullmann-type coupling with 3-fluorophenylboronic acid under Pd catalysis.

Critical Conditions :

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes:

Advantages :

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The phenolic hydroxyl group and triazole nitrogens are primary sites for alkylation or acylation.

Oxidation and Reduction Reactions

The phenolic group undergoes oxidation, while the triazole ring remains stable under mild conditions.

Cycloaddition and Coupling Reactions

The triazole ring’s nitrogen atoms enable participation in cycloaddition reactions, while the fluorophenyl group directs electrophilic substitution.

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes substitution at meta/para positions due to fluorine’s electron-withdrawing nature.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have shown that modifications in the triazole ring can enhance its activity against resistant strains of bacteria and fungi .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines. Specifically, it has shown promising results against human tumor cells with a reported mean GI50 value indicating effective growth inhibition . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. The specific compound under discussion has been assessed for its efficacy against various plant pathogens. Field trials have indicated that it can effectively control fungal infections in crops, thereby improving yield and quality. Its application may provide an alternative to conventional fungicides, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound enhances stability and membrane permeability compared to non-fluorinated analogs like 4-amino-2-[4-phenyl-triazoles] .

- Hydrogen-Bonding Moieties: The phenolic -OH in the target compound may improve solubility and target binding compared to thiol (-SH) or alkylated derivatives (e.g., sulfanyl analogs in ).

- Biological Activity Trends:

- Sulfanyl-substituted triazoles (e.g., compounds in ) show broad-spectrum antibacterial activity (MIC: 50–100 µg/mL against S. aureus and E. coli).

- Hydroxyphenyl-substituted triazoles (e.g., compound 10 in ) exhibit antioxidant effects via NRF2 pathway activation (IC50: <400 mg/kg in vivo).

- The absence of a thiol group in the target compound may reduce cytotoxicity compared to sulfanyl analogs .

Antimicrobial Activity:

- Sulfanyl Triazoles: Exhibit potent activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria, with MIC values as low as 50 µg/mL .

- Target Compound: While direct data is unavailable, the 3-fluorophenyl group may enhance activity against resistant strains due to improved lipid solubility .

Antioxidant Activity:

Biological Activity

4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring structure is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 245.24 g/mol. Its structure features a phenolic group attached to a triazole ring substituted with a fluorophenyl group.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study on related triazole derivatives showed that they possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the phenyl group may enhance the lipophilicity and bioactivity of the compound, potentially leading to improved efficacy against microbial pathogens .

Anticancer Activity

Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated activity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), with IC50 values indicating effective growth inhibition .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Triazole derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly affect inhibitory potency .

Case Studies

- Study on AChE Inhibition : A series of triazole derivatives were synthesized and tested for AChE inhibition. The results indicated that compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited enhanced inhibitory activity compared to those with electron-donating groups .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The compound showed comparable or superior activity against certain strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol and its derivatives?

The synthesis typically involves S-alkylation of 1,2,4-triazole-3-thiol precursors followed by cyclization or functionalization. For example, derivatives are synthesized by reacting 5-(3-fluorophenyl)-1,2,4-triazole-3-thiol with halogenated alkanoic acids or esters under reflux conditions in ethanol or DMF. Key steps include heterocyclic ring closure and substituent introduction at the 4-position of the triazole . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for yield enhancement .

Q. How is the structural characterization of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. These tools enable precise determination of bond lengths, angles, and intermolecular interactions. For example, triazole derivatives often exhibit planar aromatic systems with hydrogen-bonding networks involving the phenolic -OH and triazole N atoms, which stabilize the crystal lattice .

Q. What pharmacological screening models are used to evaluate its bioactivity?

In vivo models such as the acetic acid-induced writhing test (for acute pain) and formalin-induced inflammation (for chronic pain) are employed. These assays measure antinociceptive activity by quantifying inhibition of nociceptive behaviors (e.g., abdominal constrictions or paw-licking). Dose-dependent responses are analyzed using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-triazole derivatives?

Discrepancies in SAR often arise from substituent electronic effects or steric hindrance. For example, 2,6-dichlorophenyl substituents enhance antinociceptive activity compared to methyl groups due to increased lipophilicity and receptor affinity. Computational docking studies (e.g., AutoDock Vina) combined with experimental IC₅₀ values can reconcile conflicting data by identifying key binding interactions in target proteins .

Q. What strategies optimize the synthesis of multi-functional triazole-phenol hybrids?

Sequential functionalization via nucleophilic aromatic substitution or click chemistry is effective. For instance, introducing carboxylic acid or ester groups at the triazole’s 3-position improves solubility and bioactivity. Microwave-assisted synthesis reduces reaction times, while column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. How do crystallographic data inform the design of analogs with enhanced stability?

Hydrogen-bonding patterns and π-π stacking observed in crystal structures guide modifications. For example, replacing the phenolic -OH with methoxy groups reduces oxidative degradation while maintaining hydrogen-bond donor capacity. Thermal stability is assessed via TGA-DSC, with decomposition temperatures >200°C indicating robustness .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

HPLC-MS with C18 columns (acetonitrile/water gradient) detects low-abundance byproducts like unreacted thiols or dimerized intermediates. Method validation follows ICH guidelines (precision <2% RSD, recovery 98–102%). Contradictory purity assessments from NMR vs. LC-MS may require orthogonal techniques like XPS or elemental analysis .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Experimental Design : Employ DoE (Design of Experiments) to optimize reaction conditions and minimize side reactions .

- Software Tools : SHELX for crystallography , Gaussian for DFT calculations , and GraphPad Prism for pharmacological data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.